[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane
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Overview
Description
(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane is an organotin compound that features a biphenyl moiety substituted with a chlorine atom and an oxy linkage to a triphenylstannane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro[1,1’-biphenyl]-2-yl)oxystannane typically involves the reaction of 5-chloro-2-hydroxybiphenyl with triphenyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxy linkage. The reaction conditions often include refluxing in an appropriate solvent like toluene or dichloromethane to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for (5-Chloro[1,1’-biphenyl]-2-yl)oxystannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tin center can participate in oxidation-reduction reactions, altering its oxidation state.
Coupling Reactions: The biphenyl moiety can engage in coupling reactions such as Suzuki-Miyaura coupling, facilitated by the presence of the tin group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Scientific Research Applications
(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Mechanism of Action
The mechanism of action of (5-Chloro[1,1’-biphenyl]-2-yl)oxystannane involves its interaction with various molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic systems, while the tin center can coordinate with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo[1,1’-biphenyl]-2-yl)oxystannane
- (5-Methyl[1,1’-biphenyl]-2-yl)oxystannane
- (5-Nitro[1,1’-biphenyl]-2-yl)oxystannane
Uniqueness
(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane is unique due to the presence of the chlorine substituent, which can influence its reactivity and interactions compared to other similar compounds. The chlorine atom can participate in additional substitution reactions, providing a versatile platform for further functionalization .
Properties
CAS No. |
24628-23-7 |
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Molecular Formula |
C30H23ClOSn |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(4-chloro-2-phenylphenoxy)-triphenylstannane |
InChI |
InChI=1S/C12H9ClO.3C6H5.Sn/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;3*1-2-4-6-5-3-1;/h1-8,14H;3*1-5H;/q;;;;+1/p-1 |
InChI Key |
ALQJTKPWSILVIQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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